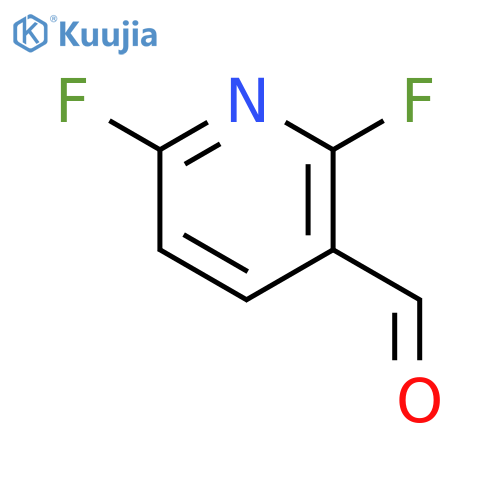Cas no 155601-65-3 (2,6-Difluoronicotinaldehyde)

2,6-Difluoronicotinaldehyde structure
商品名:2,6-Difluoronicotinaldehyde
2,6-Difluoronicotinaldehyde 化学的及び物理的性質
名前と識別子
-
- 2,6-Difluoronicotinaldehyde
- 3-Pyridinecarboxaldehyde, 2,6-difluoro-
- 2,6-difluoropyridine-3-carbaldehyde
- 2,6-Difluoropyridine-3-carboxaldehyde
- 2,6-Difluoro-3-nicotinaldehyde
- 2,6-Difluoro-pyridin-3-carbaldehyde
- 2,6-Difluoropyridine-3-carboxaldehyd
- 2,6-difluoro-3-Pyridinecarboxaldehyde
- 3-Pyridinecarboxaldehyde, 2,6-difluoro- (9CI)
- PubChem18894
- 2,6-Difluoro-3-formylpyridine
- ZYCCUPSLEFLBNR-UHFFFAOYSA-N
- SBB065418
- PC7981
- BBL101733
- STL555530
- 2,6-difluoro-pyridine-3-carbaldehyde
- FCH1119844
- VP12601
- RP0
- PS-8997
- SB52571
- AKOS005063926
- SY008074
- SCHEMBL623439
- 155601-65-3
- 2,6-difluoropyridine-3-carbaldehyde;2,6-Difluoropyridine-3-carboxaldehyde
- DTXSID30443628
- AM62454
- AC-33273
- 2 pound not6-Difluoropyridine-3-carboxaldehyde
- CS-W003506
- A809661
- FT-0645853
- W-205788
- MFCD08277633
- EN300-1588630
- 2,6-Difluoronicotinaldehyde 97%
- 3-Pyridinecarboxaldehyde,2,6-difluoro-
- DB-081859
-
- MDL: MFCD08277633
- インチ: 1S/C6H3F2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H
- InChIKey: ZYCCUPSLEFLBNR-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C([H])=O)C([H])=C([H])C(=N1)F
計算された属性
- せいみつぶんしりょう: 143.01800
- どういたいしつりょう: 143.01827004g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 131
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- 密度みつど: 1.378
- ゆうかいてん: 19-20℃
- ふってん: 234.0±35.0℃ at 760 mmHg
- フラッシュポイント: 44.7℃
- 屈折率: 1.4920
- PSA: 29.96000
- LogP: 1.17230
- かんど: Moisture Sensitive
2,6-Difluoronicotinaldehyde セキュリティ情報
2,6-Difluoronicotinaldehyde 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2,6-Difluoronicotinaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB232263-100 g |
2,6-Difluoropyridine-3-carboxaldehyde |
155601-65-3 | 100g |
€919.50 | 2022-03-25 | ||
| Key Organics Ltd | PS-8997-50MG |
2,6-Difluoronicotinaldehyde |
155601-65-3 | >90% | 50mg |
£102.00 | 2025-02-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052630-10g |
2,6-Difluoropyridine-3-carboxaldehyde |
155601-65-3 | 98% | 10g |
¥722 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052630-100g |
2,6-Difluoropyridine-3-carboxaldehyde |
155601-65-3 | 98% | 100g |
¥6853 | 2023-04-15 | |
| Enamine | EN300-1588630-0.05g |
2,6-difluoropyridine-3-carbaldehyde |
155601-65-3 | 95% | 0.05g |
$19.0 | 2023-05-23 | |
| Key Organics Ltd | PS-8997-10MG |
2,6-Difluoronicotinaldehyde |
155601-65-3 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Enamine | EN300-1588630-5.0g |
2,6-difluoropyridine-3-carbaldehyde |
155601-65-3 | 95% | 5g |
$67.0 | 2023-05-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052630-1g |
2,6-Difluoropyridine-3-carboxaldehyde |
155601-65-3 | 98% | 1g |
¥115 | 2023-04-15 | |
| Apollo Scientific | PC7981-25g |
2,6-Difluoronicotinaldehyde |
155601-65-3 | 97% | 25g |
£123.00 | 2023-09-02 | |
| Apollo Scientific | PC7981-100g |
2,6-Difluoronicotinaldehyde |
155601-65-3 | 97% | 100g |
£371.00 | 2023-09-02 |
2,6-Difluoronicotinaldehyde 関連文献
-
Yong-Xu Hu,Tong Lin,Xin Xia,Wan-Ying Mu,Yu-Ling Sun,Wen-Ze He,Chang-Ting Wei,Dong-Yu Zhang,Xiao Li,Zheng Cui J. Mater. Chem. C 2019 7 4178
155601-65-3 (2,6-Difluoronicotinaldehyde) 関連製品
- 1160993-95-2(2-Fluoro-5-methylpyridine-3-carbaldehyde)
- 677728-92-6(6-fluoropyridine-3-carbaldehyde)
- 36404-90-7(2-fluoropyridine-3-carbaldehyde)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:155601-65-3)2,6-Difluoronicotinaldehyde

清らかである:99%
はかる:100g
価格 ($):376.0